molecular formula C7H10N4O B13303024 4-Amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxamide

4-Amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B13303024
M. Wt: 166.18 g/mol
InChI Key: MLWSOZYPSKOZAP-UHFFFAOYSA-N
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Description

4-Amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with an α,β-unsaturated carbonyl compound, followed by subsequent functional group modifications to introduce the amino and carboxamide groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the amino group.

    Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.

    Substitution: The pyrazole ring can participate in substitution reactions, where various substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

4-Amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The amino and carboxamide groups can form hydrogen bonds with biological molecules, influencing various biochemical pathways. The pyrazole ring may also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

    4-Amino-1H-pyrazole-3-carboxamide: Lacks the prop-2-en-1-yl group, which may affect its reactivity and biological activity.

    1-(Prop-2-en-1-yl)-1H-pyrazole-3-carboxamide: Lacks the amino group, potentially altering its chemical properties and applications.

Uniqueness: 4-Amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxamide is unique due to the presence of both the amino and prop-2-en-1-yl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

4-amino-1-prop-2-enylpyrazole-3-carboxamide

InChI

InChI=1S/C7H10N4O/c1-2-3-11-4-5(8)6(10-11)7(9)12/h2,4H,1,3,8H2,(H2,9,12)

InChI Key

MLWSOZYPSKOZAP-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=C(C(=N1)C(=O)N)N

Origin of Product

United States

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